Bienvenue dans la boutique en ligne BenchChem!

methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate

Medicinal Chemistry Chemical Biology Drug Discovery

Procure this cyanomethyl-aniline derivative as a structurally defined building block for kinase inhibitor library synthesis or as an analytical reference standard. Its unique fragment structure, lacking the pyrimidine core of active inhibitors like momelotinib, positions it as a putative negative control. No biological activity data exists, so rigorous in-house analytical verification is essential for any research application.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 1240717-90-1
Cat. No. B2532689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate
CAS1240717-90-1
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2
InChIInChI=1S/C18H16N2O4/c1-23-18(22)14-7-9-16(10-8-14)24-13-17(21)20(12-11-19)15-5-3-2-4-6-15/h2-10H,12-13H2,1H3
InChIKeyZGQRJSIMYXXXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate (CAS 1240717-90-1): Procurement-Relevant Identity and Purity Baseline


Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate, a synthetic small molecule with the molecular formula C18H16N2O4, is identified by CAS registry number 1240717-90-1 [1]. Its structure, featuring a methyl benzoate moiety linked via an oxoethoxy bridge to an N-(cyanomethyl)aniline group, distinguishes it within a broader class of cyanomethyl-aniline derivatives. However, foundational characterization data remains confined to vendor-supplied specifications, with no peer-reviewed primary research or authoritative database entries currently available for a comprehensive baseline [1].

Why Generic Substitution Fails for Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate in Research Procurement


For molecules within the cyanomethyl-aniline chemotype, even minor structural modifications can profoundly alter target binding, selectivity, and pharmacokinetic behavior, as exemplified by the clinically differentiated ATP-competitive JAK1/JAK2 inhibitor momelotinib [1]. However, for methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate, there is currently no publicly available quantitative binding, functional, or ADME data to either support or refute the risk of functional divergence from its closest analogs. This evidence gap makes any claim of generic interchangeability scientifically unsupported, underscoring the necessity of rigorous lot-to-lot analytical verification for any procurement decision [1].

Quantitative Differential Evidence Guide for Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate


Absence of Comparator-Based Biological Activity Data for Scientific Selection

A comprehensive search of primary research literature, patents, and authoritative databases including ChEMBL and PubChem yields no quantitative biological activity data (e.g., IC50, Ki, EC50) for methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate. Consequently, no direct head-to-head or cross-study comparison with any close analog can be established [1][2]. The molecule serves as a useful research compound with an identity defined solely by its structural specification, and its procurement cannot currently be prioritized over an alternative based on documented functional superiority.

Medicinal Chemistry Chemical Biology Drug Discovery

Limited Purity Specification from Vendor Technical Datasheets

Reputable vendor technical datasheets typically specify a purity of 95% for this compound, as noted in non-excluded aggregate sources [1]. However, this level of purity is standard for many research-grade compounds and does not constitute a differentiating advantage over potential analogs, for which similar or higher purity specifications (e.g., ≥98%) may be offered. No vendor provides quantitative impurity profiling or batch-specific analytical certificates that would allow a direct procurement comparison with a named alternative.

Analytical Chemistry Chemical Synthesis Quality Control

Optimal Research Application Scenarios for Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate Based on Available Evidence


Use as a Structurally Defined Starting Material or Intermediate in Medicinal Chemistry Synthesis

Given the absence of biological activity data, the most defensible current use for methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate is as a well-characterized synthetic intermediate or building block. Its defined SMILES structure (COC(=O)c1ccc(OCC(=O)N(CC#N)c2ccccc2)cc1) and identity allow it to serve as a starting point for constructing diverse compound libraries, particularly those exploring cyanomethyl-aniline containing analogs of known kinase inhibitors like momelotinib [1]. This application is supported solely by the compound's structural clarity and not by any demonstrated unique reactivity or yield advantage.

Analytical Reference Standard for Method Development and Validation

The compound can be utilized as an analytical reference standard for developing HPLC, LC-MS, or NMR methods targeting molecules with the cyanomethyl-aniline and benzoate ester functional groups. Its use in this context is justified by the available structural and purity information, enabling its role as a retention time or mass spectral marker for structurally related impurities or metabolites in more advanced analogs. No comparative advantage over other potential standards is claimed; its utility is purely identity-based.

Negative Control or Tool Compound for Target Deconvolution Studies Involving Cyanomethyl-Aniline Moieties

In the study of potent kinase inhibitors featuring a cyanomethyl-aniline moiety, such as momelotinib (JAK1/2 inhibitor), this structurally simpler compound could be employed as a putative inactive or weakly active structural fragment [1]. This use is a class-level inference, hypothesizing that the absence of the pyrimidine core and benzamide motif necessary for kinase binding would render it a useful negative control. This scenario is speculative and requires experimental validation; no quantitative binding data exists to confirm its inactivity.

Quote Request

Request a Quote for methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.